

In-Depth Technical Guide to Rhodium(II) Acetate Dimer

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Compound of Interest

Compound Name: Rhodium acetate

Cat. No.: B1295764

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This technical guide provides a comprehensive overview of rhodium(II) acetate dimer, a versatile catalyst in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical identifiers, experimental protocols for its synthesis and key applications, quantitative data from representative reactions, and visualizations of its catalytic cycles and biological interactions.

Core Chemical Information

Rhodium(II) acetate dimer, with the CAS number 15956-28-2, is an air-stable, green solid that serves as a pivotal catalyst for a variety of organic transformations.^{[1][2][3]} Its unique paddlewheel structure is central to its catalytic activity.^[4]

Chemical Identifiers

A summary of the key chemical identifiers for rhodium(II) acetate dimer is presented in the table below.

Identifier	Value	Reference(s)
CAS Number	15956-28-2	[1] [5]
Molecular Formula	C ₈ H ₁₂ O ₈ Rh ₂	[5]
Molecular Weight	441.99 g/mol	[5]
IUPAC Name	Dirhodium tetraacetate	[1]
Synonyms	Rhodium(II) acetate, Tetrakis(acetato)dirhodium(II)	[1]
InChI	InChI=1S/4C2H4O2.2Rh/c41- 2(3)4;;/h41H3, (H,3,4);;/q;;;;2*+2/p-4	[5]
InChIKey	SYBXSZMNKDOUCA- UHFFFAOYSA-J	[5]
SMILES	CC(=O)O[Rh]1(OC(=O)C)O-- INVALID-LINK--(OC(=O)C)O1	
EC Number	240-084-8	[5]
Appearance	Emerald green powder	[1]
Solubility	Soluble in polar organic solvents and slightly soluble in water.	[1] [5]

Experimental Protocols

Detailed methodologies for the synthesis of rhodium(II) acetate dimer and its application in key organic reactions are provided below. These protocols are based on established literature procedures.

Synthesis of Rhodium(II) Acetate Dimer

This protocol describes the synthesis of rhodium(II) acetate dimer from rhodium(III) chloride hydrate.

Procedure:

- A suspension of 10.0 g of hydrated rhodium(III) chloride ($\text{RhCl}_3 \cdot x\text{H}_2\text{O}$) in 400 mL of glacial acetic acid is refluxed for 18 hours. This results in a deep emerald-green solution.[2]
- The majority of the acetic acid is removed by evaporation on a steam bath.[2]
- Any remaining traces of acetic acid are removed by heating the residue at 120 °C for 1 hour. [2]
- The solid residue is then extracted with boiling acetone until the extract is colorless.[2]
- The acetone extract is quickly filtered through a fritted glass filter and concentrated to approximately one-third of its original volume on a steam bath.[2]
- The concentrated solution is placed in a freezer for 18 hours to induce crystallization.[2]
- The resulting green crystals of rhodium(II) acetate dimer are collected by filtration.

Catalytic Cyclopropanation of Styrene with Ethyl Diazoacetate

This procedure details the use of rhodium(II) acetate dimer as a catalyst for the cyclopropanation of styrene.

Procedure:

- To a solution of styrene (5.0 mmol) and rhodium(II) acetate dimer (0.01 mmol, 0.2 mol%) in 10 mL of dichloromethane at room temperature, a solution of ethyl diazoacetate (1.0 mmol) in 5 mL of dichloromethane is added dropwise over a period of 1 hour with stirring.
- The reaction mixture is stirred for an additional 2 hours at room temperature after the addition is complete.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.

- The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. The diastereomeric ratio (trans/cis) and enantiomeric excess (if a chiral rhodium catalyst is used) can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.[6]

Intramolecular C-H Insertion

This protocol provides a general method for rhodium(II) acetate dimer-catalyzed intramolecular C-H insertion of a diazoacetoacetate derivative.

Procedure:

- A solution of the diazoacetoacetate substrate (1.0 mmol) in 20 mL of a dry, inert solvent such as dichloromethane or toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- Rhodium(II) acetate dimer (0.01 mmol, 1 mol%) is added to the solution.
- The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by TLC.
- After cooling to room temperature, the solvent is removed in vacuo.
- The crude product is purified by flash column chromatography on silica gel to yield the desired cyclized product.[7]

Quantitative Data

The following tables summarize typical quantitative data for reactions catalyzed by rhodium(II) acetate dimer.

Table 1: Cyclopropanation of Alkenes with Diazo Compounds

Alkene	Diazo Compound	Catalyst Loading (mol%)	Solvent	Yield (%)	Diastereomeric Ratio (trans:cis)	Reference
Styrene	Ethyl Diazoacetate	0.2	Dichloromethane	>95	75:25	[6]
1-Octene	Ethyl Diazoacetate	1	Dichloromethane	85	70:30	
Cyclohexene	Methyl Phenyl Diazocacetate	0.5	Benzene	90	N/A (exo favored)	

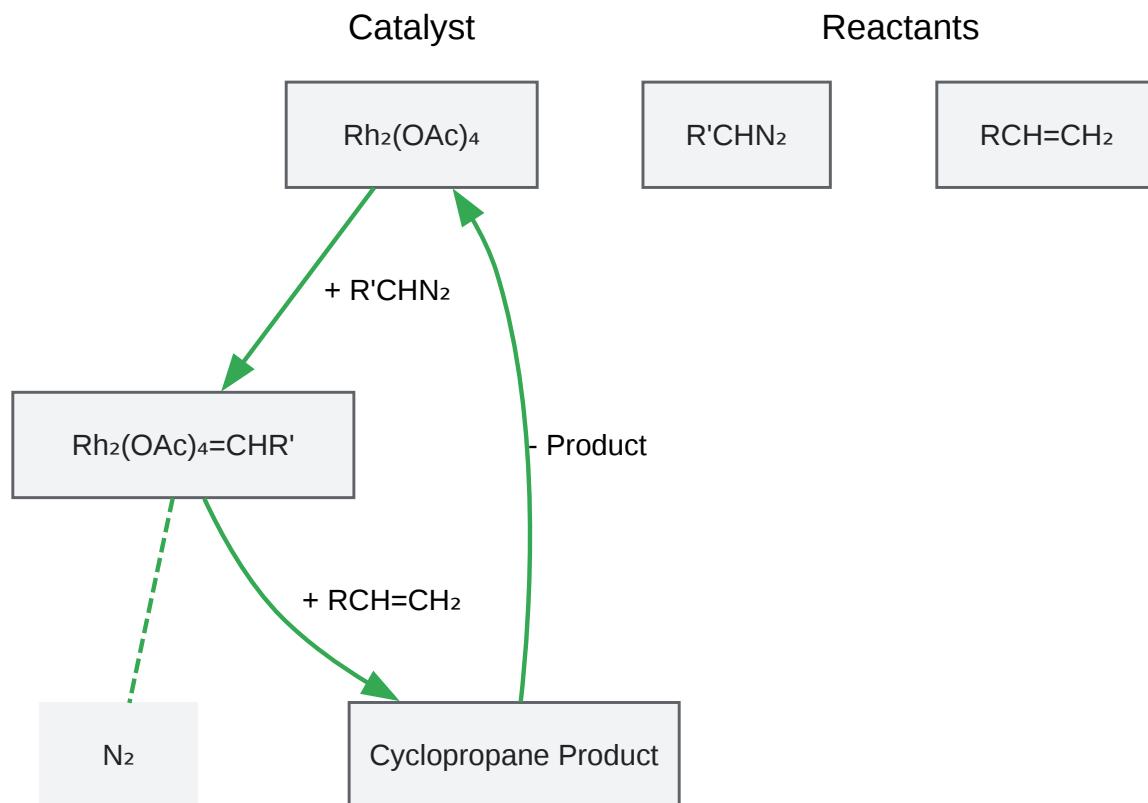
Table 2: Intramolecular C-H Insertion Reactions

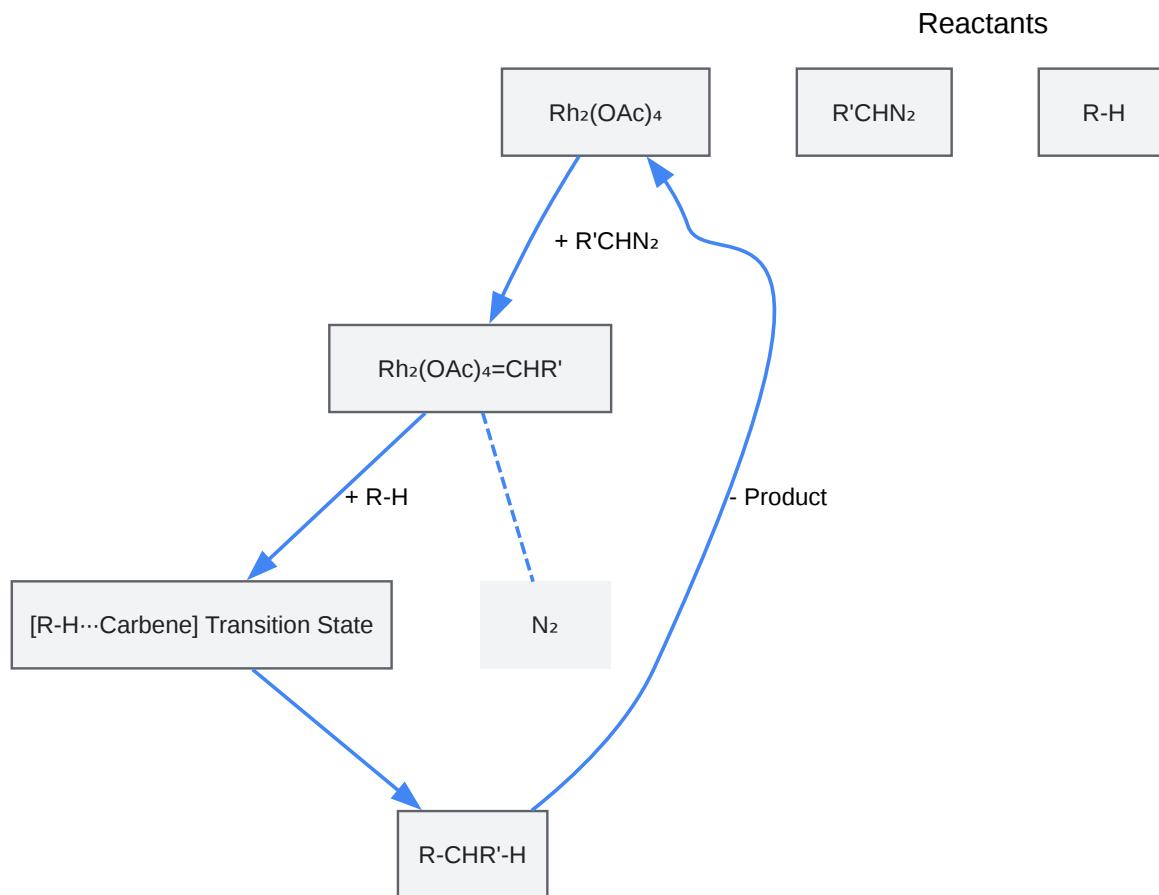
Substrate	Product Ring Size	Catalyst Loading (mol%)	Solvent	Yield (%)	Reference
1-diazo-5-hexan-2-one	Cyclopentanone	1	Dichloromethane	80	[7]
Ethyl 2-diazo-5-phenylpentanoate	Dihydroronaphthalenone	1	Toluene	75	

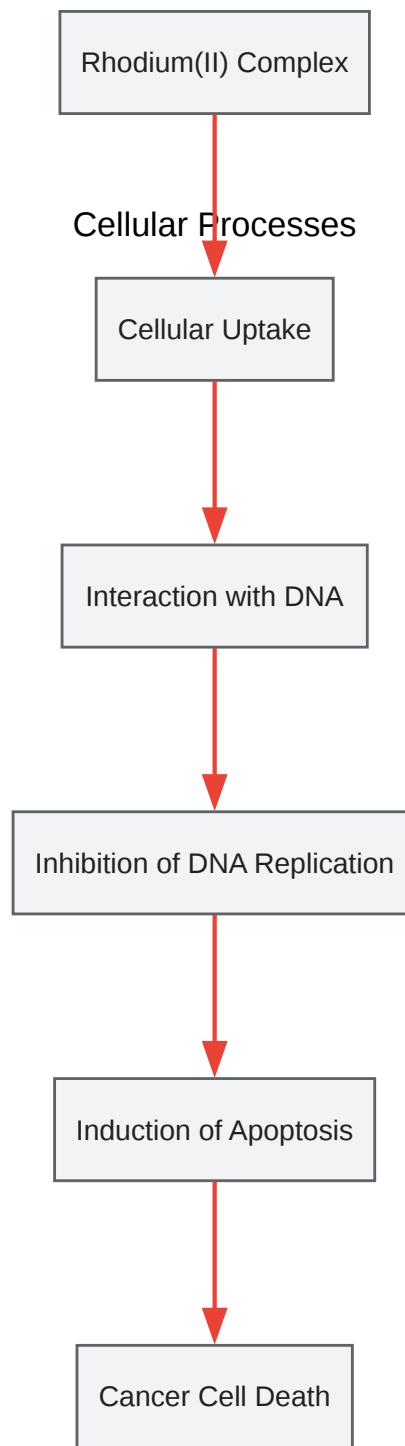
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key catalytic cycles and biological interactions involving rhodium(II) acetate dimer.

Catalytic Cycle of Cyclopropanation







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